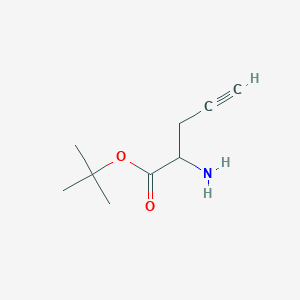

(R)-2-Amino-4-pentynoic acid t-Butyl ester

Beschreibung

Significance of Chiral Non-Proteinogenic Amino Acids as Synthetic Building Blocks

Chiral non-proteinogenic amino acids (NPAAs), which are amino acids not found among the 20 common protein-building blocks, are of immense importance in medicinal chemistry and chemical biology. google.commedchemexpress.com Their incorporation into peptides can lead to compounds with enhanced properties, such as increased metabolic stability, constrained conformations, and novel biological activities. ysu.am NPAAs serve as versatile scaffolds for the development of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacokinetic profiles. ysu.am The vast structural diversity of NPAAs provides a rich toolkit for chemists to design and synthesize novel bioactive molecules. google.commedchemexpress.com

Structural Features and Reactivity Potential of the Alkynoic Amino Acid Scaffold

The defining feature of (R)-2-Amino-4-pentynoic acid t-butyl ester is the presence of a terminal alkyne group. This functional group is a versatile handle for a wide range of chemical transformations. nih.gov The terminal alkyne can undergo deprotonation to form a nucleophilic acetylide, which can then participate in carbon-carbon bond-forming reactions. nih.gov Furthermore, the alkyne moiety is a key participant in various addition reactions, including hydrohalogenation, hydration, and reduction, allowing for the introduction of diverse functionalities. google.comnih.gov

Perhaps the most significant application of the terminal alkyne in modern synthesis is its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". medchemexpress.comlookchem.com This highly efficient and regioselective reaction allows for the facile conjugation of the amino acid scaffold to other molecules containing an azide (B81097) group, enabling the construction of complex structures such as peptide-drug conjugates and labeled biomolecules. medchemexpress.comlookchem.com

Strategic Importance of tert-Butyl Ester Protection in Peptide and Small Molecule Synthesis

The protection of the carboxylic acid functionality is a critical aspect of peptide synthesis and the manipulation of amino acids in multi-step synthetic sequences. The tert-butyl ester is a widely employed protecting group for this purpose due to its unique stability profile. rsc.orgpeptide.com It is robust under a variety of reaction conditions, including those that are basic or involve nucleophiles, yet it can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA). rsc.orgpeptide.com

This orthogonality allows for the selective deprotection of the tert-butyl ester in the presence of other protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group commonly used for amine protection in solid-phase peptide synthesis (SPPS). rsc.orgpeptide.com The steric bulk of the tert-butyl group also provides a degree of steric hindrance, which can influence the reactivity of the adjacent chiral center.

While specific, detailed research findings and characterization data for this compound are not extensively available in the public domain, its synthesis and reactivity can be inferred from established methods for similar compounds. The following tables provide illustrative examples of reaction conditions and spectroscopic data for closely related structures, which can serve as a guide for the handling and application of the title compound.

Table 1: Illustrative Synthesis and Deprotection Reactions

| Reaction | Reactants | Reagents and Conditions | Product | Reference |

| Esterification | (R)-N-Boc-propargylglycine | t-Butanol, DCC, DMAP, CH2Cl2, rt, 12h | (R)-N-Boc-propargylglycine t-butyl ester | lookchem.com |

| Deprotection (Acidolysis) | (R)-N-Boc-propargylglycine t-butyl ester | TFA/CH2Cl2 (1:1), rt, 1h | (R)-Propargylglycine | orgsyn.org |

| Click Reaction | (R)-N-Boc-propargylglycine t-butyl ester, Benzyl azide | CuSO4·5H2O, Sodium ascorbate, t-BuOH/H2O (1:1), rt, 12h | Triazole product | medchemexpress.com |

Note: The data in this table is representative of reactions for similar compounds and should be considered as a general guideline.

Table 2: Representative Spectroscopic Data for a Related Compound ((R)-N-Boc-propargylglycine)

| Spectroscopic Technique | Key Data | Reference |

| ¹H NMR (CDCl₃, 300 MHz) | δ 5.05 (br s, 1H), 4.45 (m, 1H), 2.70 (m, 2H), 2.10 (t, J = 2.7 Hz, 1H), 1.48 (s, 9H) | nih.gov |

| ¹³C NMR (CDCl₃, 75 MHz) | δ 170.8, 155.3, 80.5, 78.9, 72.1, 52.3, 28.3, 22.5 | nih.gov |

| IR (neat) | 3310, 2980, 2125, 1715, 1505 cm⁻¹ | rsc.org |

| MS (ESI) | m/z 214.1 [M+H]⁺ | nih.gov |

Note: This data is for the N-Boc protected acid and is provided for illustrative purposes. The spectrum of the t-butyl ester would show characteristic signals for the t-butyl group.

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 2-aminopent-4-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-5-6-7(10)8(11)12-9(2,3)4/h1,7H,6,10H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWSRJDAGCBOBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC#C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of R 2 Amino 4 Pentynoic Acid T Butyl Ester

Alkyne Functionalization via Click Chemistry

The terminal alkyne of (R)-2-Amino-4-pentynoic acid t-butyl ester is an ideal handle for "click" chemistry, a category of reactions known for their reliability, high yields, and tolerance of various functional groups. These characteristics make the compound highly valuable for applications in bioconjugation, materials science, and medicinal chemistry.

The most prominent click reaction involving terminal alkynes is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction joins the alkyne of the amino acid ester with an organic azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. acs.org The use of a copper(I) catalyst is crucial as it ensures complete regioselectivity for the 1,4-isomer, in contrast to the uncatalyzed Huisgen cycloaddition which yields a mixture of 1,4- and 1,5-regioisomers. acs.orgiris-biotech.de The reaction is highly efficient and can be performed on unprotected peptides, as the azide and alkyne groups are orthogonal to most other functional groups found in biomolecules. nih.gov

The efficacy of the CuAAC reaction is highly dependent on the stability and activity of the copper(I) catalyst. Cu(I) is prone to disproportionation and oxidation to the inactive Cu(II) state, especially in aqueous or aerobic environments. acs.org To mitigate this, stabilizing ligands are employed to protect the copper ion and accelerate the reaction.

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) was one of the first and most widely used ligands for this purpose. acs.org However, its low solubility in aqueous solutions limited its application in biological systems. This led to the development of water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA). iris-biotech.de THPTA is highly effective for promoting CuAAC reactions in completely aqueous media, which is advantageous for labeling proteins without causing denaturation. iris-biotech.de

Research has shown that ligands not only stabilize the catalyst but also modulate its reactivity. For propargyl glycine (B1666218) derivatives, which are structurally similar to this compound, side reactions such as the formation of enol lactones can occur. conicet.gov.ar The use of an accelerating ligand like THPTA has been shown to suppress this side pathway to a significant extent. conicet.gov.ar Further studies comparing various ligands have demonstrated that while TBTA is effective, it can exhibit cellular toxicity and lead to slower reaction kinetics compared to more advanced ligands. nih.gov A comparative study of tris(triazolylmethyl)amine-based ligands found that BTTAA and BTTES offered faster reaction rates than THPTA and TBTA in biological settings. nih.gov

Table 1: Comparison of Common Cu(I)-Stabilizing Ligands for CuAAC Reactions This table provides a general comparison based on literature findings for CuAAC reactions.

| Ligand | Key Characteristics | Primary Application Environment | Relative Performance Notes |

|---|---|---|---|

| TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | Highly effective catalyst stabilizer, but has low aqueous solubility. | Organic Solvents | Can lead to slower reaction rates and shows higher cellular toxicity compared to water-soluble ligands. nih.gov |

| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Excellent water solubility, highly efficient for aqueous reactions. | Aqueous and Partially Organic Media | Suppresses side reactions with propargyl glycine derivatives. iris-biotech.deconicet.gov.ar Less toxic and often faster than TBTA in biological contexts. nih.gov |

| BTTES (2-[4-({bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]ethanaminium) | Bulky tert-butyl groups prevent catalyst polymerization, offering a good balance of reactivity and solubility. | Biological Systems, Aqueous Media | Promotes rapid cycloaddition in living systems; superior kinetics to THPTA and TBTA. nih.gov |

| BTTAA (2-[4-({bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]acetic acid) | Highest activity among the compared tris(triazolylmethyl)amine ligands at physiological pH. | Biological Systems, Aqueous Media | Demonstrated the highest reaction rates in a comparative study for bioconjugation. nih.gov |

The kinetics of the CuAAC reaction are influenced by several factors, including the structure of the alkyne and azide, catalyst concentration, and the solvent system. nih.gov Mechanistic studies are typically conducted in dilute solutions to understand these effects. nih.gov For alkynes derived from propargyl building blocks, such as this compound, the reactivity is generally robust, offering a good balance between ease of synthesis and reaction efficiency. nih.gov The rate of reaction can be significantly enhanced by the choice of ligand, as noted previously, and also by the electronic nature of the azide partner. nih.gov

The choice of solvent is critical and can dramatically alter reaction outcomes. While CuAAC is famously tolerant of many solvents, including water, the specific solvent can affect reaction rates and even product distribution. nih.gov For instance, studies on the synthesis of triazolyl-substituted quinolines showed that performing the reaction in DMF yielded a mono-triazolyl product, whereas switching the solvent to water in the presence of an amine base led to the formation of a bis-triazolyl product. researchgate.net In recent years, there has been a push toward using sustainable or "green" solvents. Glycerol and deep eutectic solvents (DES) have emerged as viable media for CuAAC, often providing high yields and facilitating catalyst recycling. acs.orgmdpi.com

Table 2: Influence of Solvent on a Model CuAAC Reaction Outcome This table illustrates general solvent effects based on published findings for CuAAC reactions.

| Solvent System | Typical Reaction Conditions | Observed Outcome/Characteristics | Reference |

|---|---|---|---|

| DMF (Dimethylformamide) | Commonly used organic solvent for synthesis. | Provides good solubility for a wide range of organic reactants, leading to homogenous reaction mixtures and clean conversions. | nih.gov |

| Water / t-BuOH Mixture | Classic conditions for bioconjugation. Often with sodium ascorbate. | Enables reaction with water-soluble biomolecules. The organic co-solvent helps solubilize less polar reactants. | acs.org |

| Water (with amine base) | Aqueous system, potentially altering reactant availability or reactivity. | Can lead to different product distributions (e.g., bis-substitution vs. mono-substitution) compared to organic solvents. | researchgate.net |

| Glycerol | Sustainable, biomass-derived solvent. | Acts as a green alternative to volatile organic solvents, often with good to excellent yields. Can facilitate catalyst reuse. | mdpi.com |

| Deep Eutectic Solvents (e.g., 1ChCl/2Gly) | Mixture of choline (B1196258) chloride and glycerol. | Provides a non-volatile, recyclable medium. Reaction rates and yields are often comparable to traditional solvents. | mdpi.com |

To circumvent the cellular toxicity associated with copper catalysts, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. nih.gov This reaction does not require a metal catalyst. Instead, it utilizes a cyclic alkyne, such as a derivative of cyclooctyne, where significant ring strain lowers the activation energy of the cycloaddition. nih.gov The reaction of an azide with a strained alkyne like dibenzocyclooctyne (DBCO) proceeds rapidly and spontaneously to form a stable triazole. nih.gov

In the context of this compound, the alkyne moiety would react with an azide-functionalized molecule in the presence of a separate, strained cyclic alkyne reagent, or more commonly, the amino acid itself would be converted to an azide to react with a molecule functionalized with a strained alkyne. The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne; for example, modifying 4-dibenzocyclooctynol (DIBO) by oxidizing the alcohol to a ketone was found to increase the reaction rate. nih.gov Kinetic studies of a reaction between an azido-functionalized protein and a DIBO derivative reported a second-order rate constant of 62 M⁻¹s⁻¹, which is two to three orders of magnitude faster than early versions of the reaction. researchgate.net

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Controlled Regioselectivity

Intramolecular Cyclization Reactions

Beyond intermolecular ligations, the structure of this compound is well-suited for intramolecular cyclization reactions, providing pathways to valuable heterocyclic structures.

Homogeneous gold catalysis has become a powerful method for activating alkyne moieties toward attack by nucleophiles. conicet.gov.ar Alkyne-containing amino acids are particularly interesting substrates as they contain two potential intramolecular nucleophiles: the nitrogen of the amino group and the oxygen of the carboxyl group. By strategically using protecting groups, the nucleophilicity of either the nitrogen or oxygen can be enhanced, allowing for controlled, divergent synthesis of different heterocycles from the same precursor. conicet.gov.ar

For a substrate like this compound, if the amino group is protected (e.g., with a Boc or Cbz group), the carboxyl oxygen (after hydrolysis of the t-butyl ester) can act as the nucleophile. Gold-catalyzed 5-exo-dig cycloisomerization leads to the formation of (Z)-γ-alkylidenelactones (enol-lactones) in excellent yields. conicet.gov.ar Conversely, if the carboxylic acid is protected (as in the title t-butyl ester) and the amino group is free, the nitrogen atom can act as the nucleophile. In this scenario, gold-catalyzed intramolecular hydroamination can lead to the formation of nitrogen-containing heterocycles like 1-pyrrolines or dihydropyrroles. conicet.gov.ar Research has shown that N-protected propargylglycine (B1618536) esters readily undergo this C-N functionalization. conicet.gov.ar

Table 3: Divergent Gold-Catalyzed Cycloisomerization of Alkyne-Amino Acid Derivatives This table summarizes the predictable outcomes for gold-catalyzed cyclization based on the protecting group strategy for precursors structurally related to the title compound, as described by Testero et al. conicet.gov.ar

| Substrate Type | Active Nucleophile | Protecting Group Strategy | Reaction Pathway | Primary Product Class |

|---|---|---|---|---|

| N-Protected Alkynyl Amino Acid | Oxygen (Carboxylate) | Amine is protected (e.g., Boc, Cbz); Carboxyl group is free. | C-O Cycloisomerization (5-exo-dig) | (Z)-γ-Alkylidenelactones |

| O-Protected Alkynyl Amino Acid | Nitrogen (Amine) | Carboxyl group is protected (e.g., Me, t-Bu ester); Amine is free or suitably activated. | C-N Cycloisomerization / Hydroamination | 1-Pyrrolines / Dihydropyrroles |

Table of Mentioned Compounds

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| This compound | tert-Butyl (R)-2-amino-4-pentynoate |

| Propargylglycine | 2-Aminopent-4-ynoic acid |

| TBTA | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine |

| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine |

| BTTES | 2-[4-({bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]ethanaminium |

| BTTAA | 2-[4-({bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]acetic acid |

| DBCO | Dibenzocyclooctyne |

| DIBO | 4-Dibenzocyclooctynol |

| DMF | Dimethylformamide |

| t-BuOH | tert-Butanol (B103910) |

| Boc | tert-Butoxycarbonyl |

| Cbz | Carboxybenzyl |

Gold-Catalyzed Cycloisomerization of Alkyne-Containing Amino Acids

Tuning C-N vs. C-O Functionalization Pathways

The presence of both a nucleophilic nitrogen atom (in the amino group) and oxygen atoms (in the ester group) allows for competitive C-N and C-O functionalization pathways, particularly in intramolecular cyclization reactions. The regioselectivity of these reactions can be tuned by carefully selecting reaction conditions, catalysts, and protecting group strategies.

In metal-catalyzed reactions, for instance, the choice of catalyst can direct the cyclization pathway. Gold and platinum catalysts are known to be highly oxophilic and can activate the alkyne towards attack by the carbonyl oxygen, potentially leading to the formation of oxazine (B8389632) derivatives through a C-O bond-forming cyclization. Conversely, catalysts like palladium can favor the attack of the nitrogen nucleophile, resulting in the formation of piperidine (B6355638) or pyrrolidine (B122466) rings via C-N bond formation. acs.org

The reaction conditions also play a critical role. Base-catalyzed intramolecular additions can favor different pathways. A strong, non-nucleophilic base might deprotonate the α-carbon to the ester, forming an enolate that could participate in a Michael-type addition to the alkyne (a C-C bond formation), while other conditions might favor direct nucleophilic attack by the amine. nih.govrsc.org The formation of β-enamino esters from related β-keto esters and o-alkynyl anilines highlights a preference for C-N bond formation under certain catalytic conditions, suggesting that similar pathways could be engineered for this compound. acs.org

Stereochemical Control in Heterocyclic Ring Formation

The inherent chirality of this compound makes it an excellent starting material for the stereocontrolled synthesis of N-heterocycles like pyrrolidines and piperidines. mdpi.comorganic-chemistry.org The stereochemical outcome of cyclization reactions is heavily influenced by the reaction mechanism and the reagents employed.

Substrate Control: The existing stereocenter at C-2 can direct the formation of new stereocenters during cyclization, leading to diastereoselective synthesis. For example, in a metal-catalyzed hydroamination or a radical cyclization, the substituent at the chiral center will preferentially occupy a pseudo-equatorial position in the transition state to minimize steric strain, thus determining the stereochemistry of the resulting heterocycle.

Catalyst Control: The use of chiral catalysts can override or enhance the directing effect of the substrate's stereocenter. Asymmetric synthesis using chiral ligands on metal catalysts can achieve high enantiomeric excess in the formation of cyclic products. rsc.org For example, chiral rhodium complexes have been used for the enantioselective synthesis of 2-aryl pyrrolidines and piperidines. organic-chemistry.org

Enzymatic Reactions: Biocatalysis offers a powerful method for stereochemical control. Engineered enzymes, such as variants of cytochrome P450, can catalyze intramolecular C-H amination reactions to form chiral pyrrolidines with high enantioselectivity from azide precursors. nih.gov This approach could be adapted for derivatives of the title compound.

The synthesis of chiral pyrrolidines often starts from precursors like proline or 4-hydroxyproline. mdpi.com However, building the ring from an acyclic precursor like this compound provides a flexible strategy to introduce diverse substituents onto the heterocyclic core. nih.govresearchgate.net

Metal-Catalyzed Cascade Reactions Involving Alkynoic Acid Derivatives

The terminal alkyne and the amino ester functionalities of this compound make it an ideal substrate for metal-catalyzed cascade reactions, which allow for the rapid construction of molecular complexity from simple starting materials.

Palladium Catalysis: Palladium complexes are versatile catalysts for a range of transformations. A potential cascade could involve an initial aminocyclization onto the alkyne, followed by a cross-coupling reaction (e.g., Heck, Suzuki, or Sonogashira coupling) with a suitable partner. acs.org This strategy has been used to prepare dehydrotryptophan derivatives from o-alkynylanilines. acs.org Similarly, palladium-catalyzed alkynylation of C(sp3)-H bonds in amino acid precursors is a known transformation that highlights the utility of this metal in activating such molecules. psu.edu

Ruthenium Catalysis: Ruthenium catalysts, particularly Grubbs-type catalysts, are renowned for their application in metathesis reactions. An enyne metathesis cascade involving the alkyne of the title compound and a tethered alkene could lead to the formation of complex bicyclic or spirocyclic systems. nih.gov Tandem enyne metathesis/hydrovinylation reactions have also been developed, offering further pathways to functionalized dienes. nih.gov

Gold and Platinum Catalysis: Gold and other π-acidic metals are highly effective in catalyzing the cycloisomerization of enynes and other unsaturated systems. For this compound, a gold-catalyzed reaction could initiate an intramolecular nucleophilic attack from the amine or ester oxygen onto the activated alkyne, leading to various heterocyclic scaffolds with retention of stereochemistry.

These cascade reactions are highly valuable as they often proceed with high atom economy and can generate intricate molecular frameworks in a single synthetic operation.

Derivatization Strategies for Purification and Enhanced Detectability

Analytical characterization of this compound, particularly the determination of enantiomeric purity and quantification at low concentrations, often requires derivatization to improve its chromatographic and spectroscopic properties.

Derivatization for Chromatographic Separation of Enantiomers and Diastereomers

Separating enantiomers is a common challenge in chiral compound analysis. Two primary strategies are employed: direct separation on a chiral stationary phase (CSP) or indirect separation by derivatization with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column. wikipedia.org

Indirect Separation via Diastereomer Formation: This is a widely used method for amino acid analysis. researchgate.net The primary amine of this compound can be reacted with a CDA. A popular and effective CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA). biosynth.comnih.gov The reaction yields diastereomeric derivatives that exhibit different physicochemical properties, allowing for their separation by standard reverse-phase HPLC. fishersci.comnih.gov The D-amino acid derivatives formed from L-Marfey's reagent are typically more retained and elute later. fishersci.com

Direct Separation via Volatile Derivatives: For gas chromatography (GC), amino acids are often converted into more volatile derivatives. A common procedure involves esterification of the carboxyl group followed by acylation of the amino group, for example, to form N-trifluoroacetyl (N-TFA) amino acid esters. oup.comtdl.orgnih.gov These volatile enantiomeric derivatives can then be separated directly on a capillary column coated with a chiral stationary phase, such as Chirasil-L-Val. nih.gov

Below is a table summarizing common derivatization agents for the chromatographic separation of amino acids.

| Derivatizing Agent | Target Functional Group | Principle | Typical Analytical Method | Reference |

|---|---|---|---|---|

| Marfey's Reagent (FDAA) | Primary Amine | Forms diastereomers for separation on achiral columns. | RP-HPLC-UV | nih.gov |

| (+)- or (-)-FLEC | Primary/Secondary Amine | Forms fluorescent diastereomers. | RP-HPLC-FLD | researchgate.net |

| Trifluoroacetic Anhydride (TFAA) | Primary Amine | Forms volatile derivatives for direct separation on chiral columns. | GC-MS | oup.comnih.gov |

| Ethyl Chloroformate | Primary Amine | Forms volatile derivatives for direct separation on chiral columns. | GC-MS | nih.gov |

Introduction of Chromophores or Fluorophores for Spectroscopic Enhancement

To enhance detection sensitivity, especially in HPLC, chromophoric (UV-absorbing) or fluorophoric (fluorescent) tags can be attached to the molecule. Since this compound lacks a strong native chromophore, this derivatization is crucial for trace analysis.

Dansylation: Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) is a classic reagent that reacts with primary and secondary amines under basic conditions (pH 9.5-10) to form highly fluorescent dansyl-amides. researchgate.netbsu.eduyoutube.com These derivatives can be detected with high sensitivity using an HPLC system equipped with a fluorescence detector (HPLC-FLD), with typical excitation around 325 nm and emission near 550 nm. researchgate.netnih.gov This method is robust and widely applied to the analysis of amino acids in various matrices. nih.gov

Other Fluorogenic Reagents: Besides dansyl chloride, other reagents like o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol, and 9-fluorenylmethyl chloroformate (Fmoc-Cl) are commonly used for pre-column derivatization in amino acid analysis. nih.govyoutube.com

Incorporation into Fluorescent Scaffolds: A more advanced strategy involves the synthetic incorporation of the alkynyl amino acid into a larger molecular framework that is inherently fluorescent. For example, the alkyne moiety could be used in a Sonogashira cross-coupling reaction to attach an aryl group, which is part of a larger chromophore or fluorophore system, such as a benzotriazole (B28993) derivative. acs.orgnih.govnih.gov This creates a novel fluorescent unnatural amino acid with tailored spectroscopic properties. nih.gov

The choice of derivatization agent depends on the analytical requirements, such as sensitivity, and the available instrumentation.

| Derivatizing Agent | Target Functional Group | Detection Method | Typical Excitation/Emission (nm) | Reference |

|---|---|---|---|---|

| Dansyl Chloride | Primary Amine | HPLC-FLD | ~325 / ~550 | researchgate.netnih.gov |

| o-Phthalaldehyde (OPA) | Primary Amine | HPLC-FLD | ~340 / ~455 | nih.govyoutube.com |

| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Primary/Secondary Amine | HPLC-FLD | ~265 / ~315 | nih.gov |

| Dabsyl Chloride | Primary/Secondary Amine | HPLC-Vis | Absorbance at ~436 nm | researchgate.net |

Applications of R 2 Amino 4 Pentynoic Acid T Butyl Ester As a Chiral Building Block

Peptide and Peptidomimetic Synthesis

The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, such as stability, potency, and conformational definition. (R)-2-Amino-4-pentynoic acid t-butyl ester is particularly useful in this regard, offering a bioorthogonal handle for a variety of chemical conjugations and structural modifications.

The precise placement of a functional group within a peptide sequence is critical for studying protein structure and function, and for creating novel therapeutic agents. nih.gov this compound allows for the site-specific introduction of an alkyne group into a growing peptide chain. This is typically achieved using standard solid-phase peptide synthesis (SPPS) techniques, where the Fmoc-protected version of the amino acid is used as a building block. nih.gov

Once incorporated, the alkyne serves as a chemical handle for bioorthogonal reactions. These are reactions that can proceed within a complex biological environment without interfering with native biochemical processes. researchgate.net This allows for the selective modification of the peptide with a wide array of molecules, including fluorophores, affinity tags, drug molecules, or polyethylene (B3416737) glycol (PEG) chains, after the peptide has been synthesized and purified.

Key Methods for Incorporation:

Solid-Phase Peptide Synthesis (SPPS): The most common method, utilizing Fmoc- or Boc-protected (R)-2-amino-4-pentynoic acid.

Genetic Code Expansion: More advanced techniques involve engineering an orthogonal nonsense suppressor tRNA/aminoacyl-tRNA synthetase (aaRS) pair to incorporate the alkyne-containing amino acid into proteins during ribosomal translation in living cells. nih.govnih.gov

Table 1: Comparison of Incorporation Methods

| Method | Description | Advantages |

|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical addition of amino acids, including the alkyne-functionalized one, to a solid support resin. | High control over sequence, applicable to a wide range of unnatural amino acids. |

| Genetic Code Expansion | Utilizes engineered cellular machinery (tRNA/aaRS pairs) to incorporate the non-canonical amino acid at a specific codon during protein expression. nih.govnih.gov | Enables incorporation into larger proteins in vivo, allows for studying proteins in their native environment. researchgate.net |

Glycosylation is a crucial post-translational modification that affects protein folding, stability, and function. The synthesis of well-defined glycopeptides is essential for studying these effects. The alkyne group of this compound is an ideal partner for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. iris-biotech.de

In this application, an azide-functionalized sugar (a glycoazide) is reacted with the alkyne-containing amino acid. The "click" reaction forms a stable, five-membered 1,2,3-triazole ring that links the sugar to the amino acid side chain. nih.gov This newly formed triazole-linked glycoamino acid can then be incorporated into a peptide sequence. The triazole ring is considered an excellent and hydrolytically stable replacement for the amide bond. nih.gov This strategy allows for the creation of synthetic glycopeptides and glycopeptide conjugates with precise control over the location and structure of the carbohydrate moiety.

Synthetic Scheme Overview:

Protection of this compound (e.g., with an Fmoc group on the amine).

Synthesis of an azide-functionalized carbohydrate.

CuAAC reaction between the protected alkyne-amino acid and the glycoazide, typically using a copper(II) source and a reducing agent like sodium ascorbate. nih.gov

Deprotection and incorporation of the resulting glycoamino acid into a peptide chain via SPPS.

Many peptides are highly flexible in solution, which can lead to reduced receptor binding affinity and increased susceptibility to enzymatic degradation. mdpi.com Introducing conformational constraints can lock the peptide into its bioactive shape, improving its pharmacological properties. mdpi.com

The rigid, linear geometry of the alkyne group in (R)-2-amino-4-pentynoic acid can be exploited to limit the conformational freedom of a peptide backbone. More importantly, the alkyne serves as a versatile handle for creating cyclic structures that can mimic secondary structures like β-turns. By incorporating the alkyne-amino acid and an azide-containing amino acid at appropriate positions (e.g., i and i+3) in a peptide sequence, an intramolecular CuAAC reaction can be used to form a triazole-based cyclic peptide. This cyclization strategy can effectively induce and stabilize a β-turn conformation, a critical motif in many protein-protein interactions.

Macrocyclization is a powerful strategy for transforming linear peptides into structurally diverse and conformationally defined peptidomimetics. nih.gov Cyclic peptides often exhibit enhanced stability and cell permeability compared to their linear counterparts. The alkyne functionality of this compound is exceptionally well-suited for side-chain-to-side-chain macrocyclization. nih.gov

The general approach involves synthesizing a linear peptide precursor containing both (R)-2-amino-4-pentynoic acid and an amino acid with an azide-functionalized side chain (e.g., L-azidoalanine). The intramolecular CuAAC reaction is then induced to form the cyclic product. This "click" cyclization is highly efficient and tolerant of most other functional groups found in peptides, minimizing the need for complex protection-deprotection schemes.

Table 2: Common Macrocyclization Strategies Applicable to Alkyne-Functionalized Peptides

| Cyclization Type | Description | Role of (R)-2-Amino-4-pentynoic acid |

|---|---|---|

| Side-Chain-to-Side-Chain | The side chains of two amino acids within the peptide sequence are linked together. nih.gov | Provides the alkyne functionality for reaction with an azide-containing side chain elsewhere in the peptide. |

| Head-to-Side-Chain | The N-terminus of the peptide is linked to an amino acid side chain. | Provides the alkyne handle on a side chain for reaction with a modified N-terminus (e.g., an azido-acyl group). |

| Tail-to-Side-Chain | The C-terminus of the peptide is linked to an amino acid side chain. nih.gov | Provides the alkyne handle on a side chain for reaction with an azide-functionalized C-terminus. |

Construction of Complex Molecular Scaffolds and Heterocyclic Systems

Beyond peptides, the alkyne group is a gateway to a vast range of chemical transformations, enabling the construction of complex, polycyclic molecules built upon a chiral amino acid framework.

The reactivity of the terminal alkyne in this compound extends beyond cycloadditions with azides. It can participate in a variety of transition metal-catalyzed reactions and other cyclization cascades to build intricate polycyclic and heterocyclic systems. These scaffolds are of significant interest in drug discovery as they can present pharmacophoric groups in well-defined three-dimensional orientations.

For example, the alkyne can undergo intramolecular cyclization reactions with other functional groups strategically placed on the amino acid or on an adjacent residue in a peptide. This can lead to the formation of fused or spirocyclic ring systems. Furthermore, the alkyne can participate in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, rapidly increasing molecular complexity. The synthesis of various 1,2,4-triazole (B32235) derivatives containing amino acid fragments has been reported, highlighting the versatility of this approach in creating novel bioactive compounds. nih.govchemmethod.com

Synthesis of Nitrogen-Containing Heterocyclic Compounds via Cascade Reactions

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in numerous pharmaceuticals. The use of chiral amino acid esters as precursors allows for the stereocontrolled synthesis of these complex structures. researchgate.netmpg.de While direct cascade reactions involving this compound are a specific area of research, the principles of using chiral amino esters in such transformations are well-established.

Cascade reactions, or tandem reactions, allow for the formation of multiple chemical bonds in a single synthetic operation, which enhances efficiency by reducing the number of purification steps and the amount of solvent and reagents used. nih.gov The terminal alkyne and the amino group of this compound are prime functionalities for engaging in such cascade sequences.

A hypothetical cascade to form a substituted piperidine (B6355638) derivative, a common heterocyclic motif, could be envisioned. This would likely involve an initial reaction at the amino group, followed by an intramolecular cyclization involving the alkyne. The reaction conditions would be critical to control the regio- and stereoselectivity of the cyclization. The development of such cascade reactions using this specific building block is an active area of synthetic methodology research.

Advanced Polymer and Material Science Applications

The terminal alkyne functionality of this compound makes it an ideal monomer for incorporation into polymers that can be modified using "click" chemistry. This has significant implications for the development of advanced functional materials.

Synthesis of "Clickable" Biocompatible Polymers (e.g., Polylactides)

Polylactide (PLA) is a biodegradable and biocompatible polyester (B1180765) widely used in biomedical applications. researchgate.netresearchgate.net However, the lack of functional groups on the polymer backbone limits its applications where specific interactions with biological systems or other materials are required. researchgate.net Incorporating monomers with "clickable" functional groups, such as the terminal alkyne in this compound, into the PLA backbone is a powerful strategy to overcome this limitation. researchgate.net

The synthesis of a "clickable" polylactide using a related hydroxy acid, 2-hydroxy-4-pentynoic acid, has been demonstrated. researchgate.netresearchgate.net A similar strategy could be employed with this compound, potentially through its conversion to a suitable cyclic monomer, such as a morpholine-2,5-dione, which can then undergo ring-opening polymerization (ROP) with lactide. The resulting copolymer would possess pendant alkyne groups, ready for post-polymerization modification.

Table 1: Representative "Clickable" Monomers for Functional Polylactides

| Monomer Precursor | Functional Group for "Click" Chemistry | Polymerization Method |

| 2-Hydroxy-4-pentynoic acid | Terminal Alkyne | Ring-Opening Polymerization (ROP) of its lactide-like dimer |

| This compound (hypothetical) | Terminal Alkyne | ROP of a derived cyclic monomer (e.g., morpholine-2,5-dione) |

This table is generated based on established chemical principles and published research on related molecules.

Post-Polymerization Modification for Tunable Material Properties

The true utility of incorporating "clickable" monomers into polymers lies in the ability to perform post-polymerization modifications. The alkyne groups introduced by this compound can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and orthogonal "click" reaction. This allows for the covalent attachment of a wide variety of molecules bearing an azide (B81097) group to the polymer backbone. researchgate.net

This post-polymerization functionalization enables the tuning of the material's properties for specific applications. For example, grafting hydrophilic polymers like polyethylene glycol (PEG) can enhance the water solubility and biocompatibility of the polylactide. diva-portal.org Attaching bioactive molecules, such as peptides or small-molecule drugs, can create materials for targeted drug delivery or tissue engineering scaffolds that promote cell adhesion and growth. nih.gov

Table 2: Examples of Post-Polymerization Modifications of Alkyne-Functionalized Polymers

| Appended Molecule (via Azide) | Resulting Polymer Property | Potential Application |

| Poly(ethylene glycol) (PEG)-azide | Increased hydrophilicity, reduced protein adsorption | Drug delivery, implantable medical devices |

| Azido-functionalized peptide (e.g., RGD) | Enhanced cell adhesion | Tissue engineering scaffolds |

| Azide-containing fluorescent dye | Fluorescently labeled polymer | Bioimaging, diagnostics |

| Small molecule drug with an azide linker | Drug-eluting material | Localized drug delivery |

This table illustrates potential modifications based on the principles of "click" chemistry and polymer science.

The use of this compound in this context offers the added advantage of introducing chirality into the functional side chains, which could be exploited to create materials with specific stereoselective recognition properties.

Advanced Analytical and Spectroscopic Characterization Techniques

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

HPLC is a cornerstone technique for assessing the chemical purity and, crucially, the enantiomeric excess (e.e.) of chiral molecules like (R)-2-Amino-4-pentynoic acid t-Butyl ester. The determination of enantiomeric purity is vital as the biological activity of enantiomers can differ significantly.

The most direct method for chiral separation is to use a Chiral Stationary Phase (CSP). CSPs create a chiral environment within the HPLC column, allowing for differential interaction with the R and S enantiomers, which results in different retention times. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates, are highly effective for resolving the enantiomers of amino acid esters. yakhak.orgsigmaaldrich.com The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. yakhak.org

Alternatively, macrocyclic antibiotic-based CSPs (e.g., vancomycin (B549263) or teicoplanin) can be employed, particularly in reversed-phase or polar ionic modes. sigmaaldrich.comnih.gov The interactions in these systems are complex, often involving hydrogen bonding, dipole-dipole, and steric interactions between the analyte and the chiral selector. nih.gov

Once a separation method is established, the enantiomeric excess can be calculated from the peak areas (A) of the two enantiomers in the chromatogram using the formula: e.e. (%) = [(A_R - A_S) / (A_R + A_S)] × 100 where A_R is the area of the desired (R)-enantiomer and A_S is the area of the undesired (S)-enantiomer.

Table 2: Representative HPLC Conditions for Chiral Separation of Amino Acid Esters Based on established methods for similar analytes. yakhak.orgsigmaaldrich.com

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Teicoplanin-based CSP |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) | Acetonitrile/Water/Triethylammonium Acetate (B1210297) Buffer |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 210 nm | UV at 210 nm |

| Column Temperature | 25 °C | 30 °C |

Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantification

Mass spectrometry provides essential information on the molecular weight and structure of this compound through fragmentation analysis. When coupled with a separation technique like liquid chromatography, it becomes a powerful tool for quantification in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. For this compound (Molecular Weight: 169.22 g/mol ) molbase.com, a common approach involves reversed-phase HPLC coupled to an electrospray ionization (ESI) source. In positive ion mode, the compound is readily detected as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 170.2. This allows for the selective monitoring of the compound, confirming its presence and enabling accurate quantification even at low concentrations.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) with Derivatization Strategies

ESI-MS/MS takes the analysis a step further by isolating the precursor ion (e.g., the [M+H]⁺ at m/z 170.2) and subjecting it to collision-induced dissociation (CID) to generate characteristic product ions. The fragmentation pattern provides a structural fingerprint of the molecule. For amino acid esters, common fragmentation pathways include the neutral loss of the ester group and cleavages adjacent to the amine functionality. libretexts.orgnih.gov For this specific molecule, key fragmentations would include the loss of the t-butyl group (a loss of 56 Da to yield an ion at m/z 114.2) and subsequent loss of CO (28 Da).

To enhance sensitivity and improve chromatographic properties, chemical derivatization is often employed. ddtjournal.com The primary amine of this compound is a prime target for derivatization.

Derivatization Strategies:

Improved Ionization: Reagents that introduce a permanently charged moiety, such as a quaternary ammonium (B1175870) group, can significantly enhance ESI efficiency. This "charge-reversal" strategy can improve detection limits by orders of magnitude. nih.gov

Chromatographic Enhancement: Butylation of amino acids is a known strategy to improve retention on reversed-phase columns. researchgate.net While the target compound is already a t-butyl ester, derivatizing the amine with a hydrophobic group can further enhance these properties.

Specific Fragmentation: Derivatizing agents are often designed to produce a specific, high-intensity product ion upon fragmentation, which is ideal for sensitive and selective detection using Selected Reaction Monitoring (SRM) analysis. nih.gov For example, derivatizing the amine can lead to a predictable neutral loss that is unique to the class of compounds being analyzed.

Table 3: Predicted ESI-MS/MS Fragmentation for [M+H]⁺ of this compound Based on common fragmentation patterns of amino acid esters and alkynes. libretexts.orgnih.govyoutube.com

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Structure of Loss |

| 170.2 | 114.1 | 56.1 | Isobutylene (B52900) (C₄H₈) |

| 170.2 | 97.1 | 73.1 | Loss of NH₂-CH-COOH fragment precursor |

| 170.2 | 70.1 | 100.1 | Loss of t-Butoxycarbonyl group (C₅H₈O₂) |

| 114.1 | 86.1 | 28.0 | Carbon Monoxide (CO) |

Due to a lack of specific published research on the computational and mechanistic aspects of "this compound," it is not possible to generate a detailed scientific article that adheres to the provided outline.

Computational and Mechanistic Investigations

Conformational Analysis and Molecular Dynamics Simulations of Derivatized Structures:No literature was found that reports on the conformational analysis or molecular dynamics simulations of (R)-2-Amino-4-pentynoic acid t-Butyl ester or its derivatives. While computational studies on the conformation of other amino acids and peptides are available, this specific compound has not been the subject of such investigations in the accessible literature.nih.govrsc.org

Without any specific research findings, data tables, or detailed analysis directly related to "this compound," the creation of a scientifically accurate and informative article as requested is not feasible. To generate content for the specified outline would require speculation and fabrication of data, which would violate the principles of scientific accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.